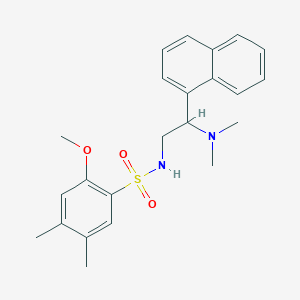
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, commonly referred to as compound A, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with compound A, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound A can be described by its molecular formula and structure. It features a sulfonamide group, which is known for its role in various biological processes. The presence of a dimethylamino group and a naphthyl moiety contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₃S |
| Molecular Weight | 345.53 g/mol |
| CAS Number | 941891-37-8 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of compound A is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as:
- Neurotransmitter Regulation : Compound A may affect neurotransmitter levels by inhibiting reuptake mechanisms.
- Anti-inflammatory Effects : Studies suggest that it could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antitumor Activity
Recent studies have indicated that compound A exhibits significant antitumor properties. In vitro experiments demonstrated that it effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Compound A has shown promising antimicrobial effects against various bacterial strains. Its efficacy was evaluated using standard antimicrobial susceptibility tests, revealing a broad spectrum of activity against both gram-positive and gram-negative bacteria.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of compound A on breast cancer cells.
- Methodology : MTT assay was performed to assess cell viability after treatment with varying concentrations of compound A.
- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent antitumor activity.
-
Antimicrobial Efficacy Test :
- Objective : To determine the antimicrobial properties of compound A against Staphylococcus aureus.
- Methodology : Disk diffusion method was utilized to assess inhibition zones.
- Results : Compound A demonstrated significant inhibition compared to control groups, suggesting its potential as an antimicrobial agent.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-16-13-22(28-5)23(14-17(16)2)29(26,27)24-15-21(25(3)4)20-12-8-10-18-9-6-7-11-19(18)20/h6-14,21,24H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQUZJDNLVUBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














